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molecular formula C15H26N2O3 B8375186 Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No. B8375186
M. Wt: 282.38 g/mol
InChI Key: WWHOBFXJPQPMGC-UHFFFAOYSA-N
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Patent
US08410112B2

Procedure details

To a solution of tert-butyl 3-propanoyl-3,7-diazaspiro[4.4]nonane-7-carboxylate (153 mg, 0.54 mmol) in DCM (0.5 mL) was added a solution of hydrogen chloride (1.4 mL of 4 M, 5.4 mmol) in dioxane. The reaction mixture was stirred at room temperature for 1 h. The solvents were removed under reduced pressure and the crude product was dried on the high vacuum for 1 h to yield 1-(3,7-diazaspiro[4.4]nonan-3-yl)propan-1-one as an off white gum. LC/MS m/z 183.3 [M+H]+.
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH2:9][C:8]2([CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]2)[CH2:7][CH2:6]1)(=[O:4])[CH2:2][CH3:3].Cl>C(Cl)Cl.O1CCOCC1>[CH2:7]1[C:8]2([CH2:13][CH2:12][NH:11][CH2:10]2)[CH2:9][N:5]([C:1](=[O:4])[CH2:2][CH3:3])[CH2:6]1

Inputs

Step One
Name
Quantity
153 mg
Type
reactant
Smiles
C(CC)(=O)N1CCC2(C1)CN(CC2)C(=O)OC(C)(C)C
Name
Quantity
1.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the crude product was dried on the high vacuum for 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1CN(CC12CNCC2)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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